(3-Cyclopropyl-5-methylphenyl)boronic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

This arylboronic acid building block features a precise 3-cyclopropyl-5-methyl substitution pattern essential for generating specific pharmacophores. Generic regioisomers are not viable alternatives. Critical for exploring IP-protected chemical space (US 11,840,526) and for robust HTE/flow chemistry protocols. Ensure reproducible Suzuki-Miyaura coupling results with high-purity reagent.

Molecular Formula C10H13BO2
Molecular Weight 176.02 g/mol
Cat. No. B14011852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropyl-5-methylphenyl)boronic acid
Molecular FormulaC10H13BO2
Molecular Weight176.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)C2CC2)C)(O)O
InChIInChI=1S/C10H13BO2/c1-7-4-9(8-2-3-8)6-10(5-7)11(12)13/h4-6,8,12-13H,2-3H2,1H3
InChIKeyNICUZILLCYGZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Specification of (3-Cyclopropyl-5-methylphenyl)boronic acid for Strategic Procurement


(3-Cyclopropyl-5-methylphenyl)boronic acid (CAS 2225155-57-5) is a specialized arylboronic acid building block featuring a unique 3-cyclopropyl-5-methyl substitution pattern on the phenyl ring. It is a crystalline solid with a molecular formula of C10H13BO2 and a molecular weight of 176.02 g/mol . The compound is designed for advanced synthetic applications, primarily in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . Its predicted physicochemical properties, including a boiling point of 351.1±52.0 °C, a density of 1.14±0.1 g/cm³, and an acid dissociation constant (pKa) of 8.69±0.10, contribute to its handling and reactivity profile . This boronic acid is a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science research .

Substitution Risks with Other Cyclopropyl- and Methylphenylboronic Acid Derivatives


In the context of synthesizing specific molecular scaffolds, the precise substitution pattern of a boronic acid building block is critical. Generic substitution with other cyclopropyl- or methyl-substituted phenylboronic acid regioisomers is not feasible. The 3-cyclopropyl-5-methyl substitution pattern is a specific pharmacophore or synthetic fragment, and its exact three-dimensional and electronic architecture is essential for generating the intended lead compound or material [1]. Using an alternative isomer would lead to the formation of a structurally different final product, potentially rendering it inactive or altering its properties [1]. Furthermore, the unique steric and electronic environment conferred by this specific substitution can influence reaction kinetics, yield, and the purity of the resulting biaryl product in cross-coupling reactions .

Quantitative Evidence for (3-Cyclopropyl-5-methylphenyl)boronic acid Selection and Performance


Comparative Physicochemical Property Profile for Synthetic Planning

The unique 3,5-disubstitution pattern of (3-Cyclopropyl-5-methylphenyl)boronic acid results in a distinct physicochemical profile compared to its closest regioisomer, (5-cyclopropyl-2-methylphenyl)boronic acid. The target compound exhibits a different molecular architecture, which is reflected in its calculated topological polar surface area (TPSA) and hydrogen bonding characteristics . While both compounds share the same molecular formula and weight, their distinct InChI Keys and SMILES confirm they are non-interchangeable entities [1]. This differentiation is critical for chemists to ensure they are procuring the exact building block specified in a synthetic route or patent, as the final product's properties are directly tied to the precise connectivity of the starting material.

Organic Synthesis Medicinal Chemistry Process Chemistry

Application in Patent-Protected Pharmaceutical Synthesis

The specific (3-cyclopropyl-5-methylphenyl) moiety is explicitly claimed as a substituent in a reexamination certificate for US Patent 11,840,526 [1]. This patent describes compounds and methods for preparing them, which are of interest in therapeutic areas. The inclusion of this precise fragment in a patent underscores its importance in the development of specific, high-value pharmaceutical candidates [1]. In contrast, generic phenylboronic acid or other isomers would not be covered by this specific claim and would likely result in a different, and potentially non-patentable, compound. The procurement of this exact compound is therefore essential for any organization working on this patent family or related structures.

Medicinal Chemistry Drug Discovery Pharmaceutical Patent

Availability of High-Purity Commercial Batches for Reliable Research

(3-Cyclopropyl-5-methylphenyl)boronic acid is commercially available from reputable vendors at a high standard of purity, which is critical for ensuring reproducible research outcomes. For example, one vendor, Leyan, offers the compound at a guaranteed purity of 98% . Another vendor, ChemiSci, lists the compound with a purity of 95% . The availability of pre-qualified, high-purity material allows researchers to bypass time-consuming and potentially costly in-house synthesis and purification steps, accelerating project timelines and reducing the risk of failed reactions due to unknown impurities. The slightly higher purity option (98%) may be preferred for sensitive applications where minimizing byproduct formation is crucial.

Procurement Chemical Supply Quality Control

High-Value Application Scenarios for (3-Cyclopropyl-5-methylphenyl)boronic acid in Research and Development


Synthesis of Patent-Protected Drug Candidates

This compound is a direct precursor to pharmacophores claimed in the reexamination certificate of US Patent 11,840,526 . Medicinal chemistry teams should prioritize its procurement to explore the chemical space of this patent family, enabling the generation of novel compounds for biological evaluation. Using this specific building block ensures that synthesized molecules fall within the claimed intellectual property, providing a clear legal pathway for development.

Development of High-Throughput Suzuki-Miyaura Coupling Protocols

Given its commercial availability at high purity (e.g., 98%) , (3-cyclopropyl-5-methylphenyl)boronic acid is an ideal substrate for developing robust and reproducible high-throughput synthesis (HTE) or flow chemistry protocols for Suzuki-Miyaura cross-couplings [1]. The consistent quality of the reagent minimizes variability in reaction screening, allowing chemists to confidently optimize conditions for yield and selectivity, which is essential for building compound libraries.

Structural and Electronic Property Studies in Organoboron Chemistry

The unique 3-cyclopropyl-5-methyl substitution pattern offers a distinct electronic and steric environment compared to simpler analogs like phenylboronic acid . Academic and industrial research groups can use this compound to investigate fundamental structure-reactivity relationships in cross-coupling reactions. Studies could focus on how this substitution pattern affects transmetalation rates, catalyst interactions, and the stability of boronate intermediates, generating valuable data for the broader chemistry community.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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